molecular formula C9H9ClN4O B2629554 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide CAS No. 2411267-52-0

2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide

Cat. No.: B2629554
CAS No.: 2411267-52-0
M. Wt: 224.65
InChI Key: JLKURRONMPVGFM-UHFFFAOYSA-N
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Description

2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide typically involves the following steps:

    Formation of the triazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with hydrazine derivatives can form the triazolopyridine ring.

    Amidation: The final step involves the formation of the propanamide group through the reaction of the chlorinated triazolopyridine with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the synthesis of other biologically active molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit the activity of certain enzymes, block receptor signaling pathways, or intercalate into DNA, leading to various biological effects such as cell growth inhibition, apoptosis, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-([1,2,4]triazolo[4,3-a]quinoxaline-6-yl)propanamide
  • 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanamide
  • 2-Chloro-N-([1,2,4]triazolo[4,3-a]benzimidazole-6-yl)propanamide

Uniqueness

2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide is unique due to its specific triazolopyridine core, which imparts distinct biological activities compared to other triazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6(10)9(15)12-7-2-3-8-13-11-5-14(8)4-7/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKURRONMPVGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN2C=NN=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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